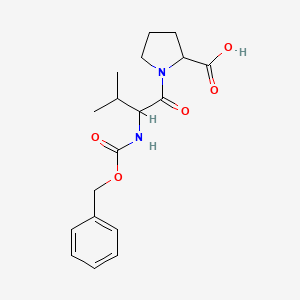
Z-VAL-PRO-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-VAL-PRO-OH is a complex organic compound with a unique structure that includes a pyrrolidine ring and a phenylmethoxycarbonylamino group
Métodos De Preparación
The synthesis of Z-VAL-PRO-OH involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylmethoxycarbonylamino group. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
Z-VAL-PRO-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. In industry, it may be used in the development of new materials or processes.
Mecanismo De Acción
The mechanism of action of Z-VAL-PRO-OH involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Comparación Con Compuestos Similares
Z-VAL-PRO-OH can be compared with other similar compounds, such as those containing pyrrolidine rings or phenylmethoxycarbonylamino groups. These comparisons highlight the unique properties and potential applications of this compound. Similar compounds may include other pyrrolidine derivatives or phenylmethoxycarbonylamino-containing molecules.
Propiedades
Fórmula molecular |
C18H24N2O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23) |
Clave InChI |
GPECCBYSVGSBBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B8508430.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide](/img/structure/B8508438.png)

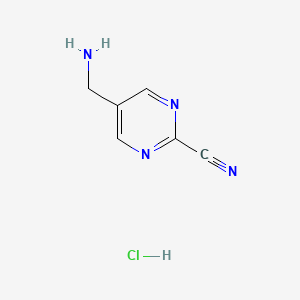
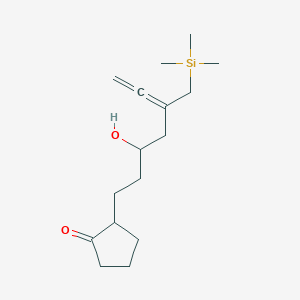
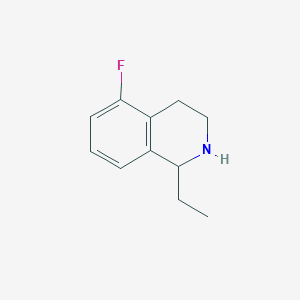
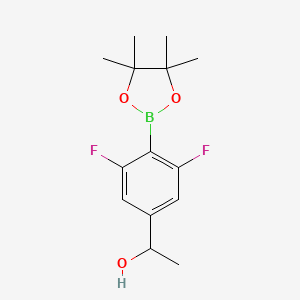

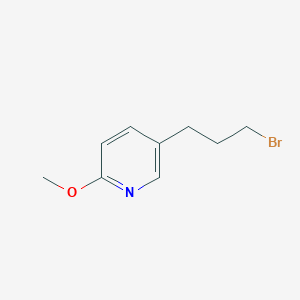
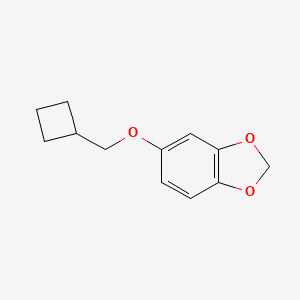
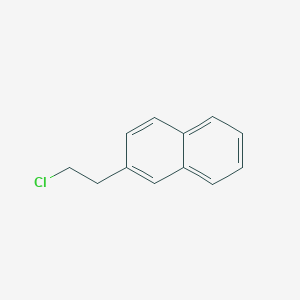
![[2,3-Dichloro-4-(3-oxo-1-cyclohexen-1-yl)phenoxy]acetic acid](/img/structure/B8508495.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8508501.png)
![4-[1,3]Dioxolan-2-yl-3-fluoro-benzaldehyde](/img/structure/B8508512.png)
